Jak-IN-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak-IN-33 is a selective inhibitor of the Janus kinase family, which includes Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 . These kinases play a crucial role in the Janus kinase-signal transducer and activator of transcription pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . This compound has shown promise in the treatment of various diseases by targeting these kinases.
Méthodes De Préparation
Jak-IN-33 can be synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Jak-IN-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Jak-IN-33 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various biological processes . In biology, this compound is used to investigate the effects of Janus kinase inhibition on cell signaling, proliferation, and differentiation . In medicine, this compound has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer . In industry, this compound can be used in the development of new drugs targeting the Janus kinase family .
Mécanisme D'action
Jak-IN-33 exerts its effects by competitively inhibiting the catalytic ATP-binding site in Janus kinases . This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby blocking the downstream signaling pathways involved in inflammation, immune response, and cell proliferation . The molecular targets of this compound include Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 .
Comparaison Avec Des Composés Similaires
Jak-IN-33 is unique in its selectivity towards the Janus kinase family compared to other similar compounds. Some of the similar compounds include tofacitinib, baricitinib, upadacitinib, and filgotinib . These compounds also inhibit Janus kinases but may differ in their selectivity, potency, and clinical applications . For example, tofacitinib is a pan-Janus kinase inhibitor, while baricitinib selectively inhibits Janus kinase 1 and Janus kinase 2 . This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of different Janus kinases in various biological processes .
Propriétés
Formule moléculaire |
C24H27N5O5 |
---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
[(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)pyridin-2-yl]amino]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1 |
Clé InChI |
QLSJFVSWCVEOMO-OAHLLOKOSA-N |
SMILES isomérique |
C[C@H](COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |
SMILES canonique |
CC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.